4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9685427
InChI: InChI=1S/C20H21N3O4/c24-18(10-11-20(26)23-13-12-21-19(25)14-23)22-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,24)
SMILES: C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol

4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide

CAS No.:

Cat. No.: VC9685427

Molecular Formula: C20H21N3O4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide -

Specification

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
IUPAC Name 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide
Standard InChI InChI=1S/C20H21N3O4/c24-18(10-11-20(26)23-13-12-21-19(25)14-23)22-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,24)
Standard InChI Key JCBOVTBTARZCIC-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Structural Composition and Nomenclature

Core Functional Groups

The target compound integrates three key moieties:

  • 3-Oxopiperazine: A six-membered heterocyclic ring containing two nitrogen atoms and one ketone group, as seen in 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid (PubChem CID 833642) .

  • Butanamide Backbone: A four-carbon chain with a terminal amide group, analogous to N-(4-hydroxyphenyl)-3-oxobutanamide (PubChem CID 72907) .

  • 4-Phenoxyphenyl Substituent: An aromatic group connected via an ether linkage, distinct from the pyridyl or hydroxyphenyl groups in related amides .

Systematic Nomenclature

The IUPAC name follows standard rules for amides and heterocycles:

  • Root: Butanamide (four-carbon chain with amide).

  • Substituents:

    • 4-Oxo group at position 4.

    • 3-Oxopiperazin-1-yl group at position 4.

    • N-linked 4-phenoxyphenyl group.

Comparative Physicochemical Properties

Molecular Weight and Formula

Based on analogs:

PropertyTarget Compound (Predicted)4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid N-(4-Hydroxyphenyl)-3-oxobutanamide
Molecular FormulaC₁₉H₂₂N₃O₄C₈H₁₂N₂O₄C₁₀H₁₁NO₃
Molecular Weight~356.4 g/mol200.19 g/mol193.20 g/mol

The increased molecular weight of the target compound reflects the addition of the phenoxyphenyl group compared to simpler analogs .

Solubility and Polarity

  • Hydrogen Bonding: The 3-oxopiperazine and amide groups enhance hydrophilicity, as observed in CID 833642 (logP: -0.2) .

  • Aromatic Contribution: The phenoxyphenyl group introduces lipophilicity, likely reducing aqueous solubility compared to hydroxyphenyl analogs .

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

  • Piperazine Ring Formation:

    • Cyclocondensation of β-amino alcohols with diketones, as reported for CID 833642 .

  • Amide Coupling:

    • React 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid with 4-phenoxyaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Stability Considerations

  • Hydrolysis Risk: The 3-oxopiperazine ring may undergo hydrolysis under acidic conditions, analogous to CID 833642 .

  • Oxidative Degradation: The phenoxy group could oxidize to quinones under UV exposure, as seen in phenolic compounds .

Biological and Pharmacological Implications

Target Engagement Hypotheses

  • Kinase Inhibition: Piperazine derivatives often interact with ATP-binding sites in kinases .

  • GPCR Modulation: The phenoxyphenyl moiety may confer affinity for serotonin or adrenergic receptors, similar to aryl ether-containing drugs .

Toxicity Predictions

  • Metabolic Pathways: Likely hepatic oxidation via CYP450 enzymes, producing hydroxylated metabolites .

  • Structural Alerts: The 3-oxopiperazine ring may form reactive metabolites, necessitating toxicoinformatics screening .

Comparative Analysis of Related Compounds

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CID 833642)

  • Key Features:

    • Carboxylic acid terminus enables salt formation.

    • Demonstrated in vitro kinase inhibitory activity.

  • Divergence from Target: Lacks the phenoxyphenyl amide, reducing membrane permeability.

N-(4-Hydroxyphenyl)-3-oxobutanamide (CID 72907)

  • Key Features:

    • Hydroxyphenyl group enhances antioxidant capacity.

    • Used as a dye intermediate and pharmaceutical precursor.

  • Divergence from Target: Smaller molecular footprint limits polypharmacology.

Research Gaps and Future Directions

  • Synthetic Validation: Experimental confirmation of proposed amide coupling routes.

  • ADMET Profiling: In silico predictions for absorption, distribution, and toxicity.

  • Target Identification: High-throughput screening against kinase and GPCR panels.

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